Carbamic chloride, N-(dichloromethylene)-
Description
Historical Context and Evolution of Carbamoyl (B1232498) Chloride Reagents in Synthetic Chemistry
The study of carbamoyl chlorides dates back to the 19th century, with initial investigations focusing on their synthesis and basic reactivity. wikipedia.org Traditionally, these compounds are prepared by the reaction of a secondary amine with phosgene (B1210022) or a phosgene equivalent. wikipedia.orgresearchgate.net This method, while effective, involves the use of highly toxic reagents, which has spurred the development of alternative synthetic routes. Over the decades, the repertoire of carbamoyl chloride chemistry has expanded significantly, with research focusing on modulating their reactivity through the introduction of various N-substituents. nih.gov The evolution of this class of reagents has been driven by the ever-increasing demand for more selective and efficient methods for the synthesis of complex organic molecules. rsc.org Mechanistic studies, particularly on the solvolysis of N,N-dialkylcarbamoyl chlorides, have provided valuable insights into their reaction pathways, which are generally considered to proceed via an SN1 mechanism. nih.govnih.gov
Unique Structural Features and Electronic Characteristics of N-(Dichloromethylene)carbamic Chloride within the Carbamoyl Chloride Class
The nitrogen atom's lone pair, which in typical N-alkyl or N-aryl carbamoyl chlorides can donate electron density to the carbonyl group and stabilize the carbamoyl cation intermediate, would be significantly delocalized into the dichloromethylene group in this specific compound. This delocalization would be anticipated to increase the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent. Furthermore, the geometry around the nitrogen atom would be planar due to the sp² hybridization of the imine bond, which could influence its steric accessibility and reactivity profile compared to carbamoyl chlorides with sp³-hybridized nitrogen atoms.
While direct comparative studies involving N-(dichloromethylene)carbamic chloride are absent from the literature, the influence of halogenated substituents on the reactivity of other organic molecules provides a basis for speculation. Halogen atoms are known for their dual electronic effects: they are electronegative and thus inductively electron-withdrawing, but they can also donate electron density through resonance. In the case of the dichloromethylene group, the two chlorine atoms would strongly enhance the electrophilicity of the imine carbon.
This pronounced electron-withdrawing nature of the N-substituent would render the carbonyl carbon of N-(dichloromethylene)carbamic chloride significantly more electrophilic than that of N-alkyl or even N-aryl carbamoyl chlorides. nih.gov For instance, the introduction of an aryl group on the nitrogen atom already leads to a rate reduction in solvolysis reactions due to the electron-withdrawing influence of the phenyl group. nih.gov The effect of a dichloromethylene group would likely be even more pronounced. This heightened reactivity could potentially be harnessed for transformations that are sluggish with conventional carbamoyl chlorides.
Role of N-(Dichloromethylene)carbamic Chloride as a Mechanistic Probe and Synthetic Intermediate
The specific use of N-(dichloromethylene)carbamic chloride as a mechanistic probe or a synthetic intermediate is not documented in the available chemical literature. However, its inferred high reactivity suggests potential applications in specialized areas of organic synthesis.
As a synthetic intermediate , its enhanced electrophilicity could be advantageous for the acylation of weakly nucleophilic substrates. It could potentially serve as a precursor for the synthesis of complex nitrogen-containing heterocycles, where the dichloromethylene group could participate in subsequent cyclization reactions. nih.govclockss.orgmdpi.com For example, related compounds like N-(dichloromethylene)-N,N-dimethyliminium chloride (Viehe's salt) are known to be useful in heterocyclic synthesis. researchgate.net
As a mechanistic probe , its unique electronic properties could be used to investigate the electronic demands of enzymatic or catalytic reactions involving amide bond formation. The significant difference in reactivity compared to standard carbamoyl chlorides could help elucidate the rate-determining steps and transition state structures of such reactions.
Scope and Significance of Academic Research on Halogenated Carbamoyl Chlorides
Academic research on halogenated carbamoyl chlorides, particularly those with halogen atoms directly attached to the nitrogen or on N-alkyl substituents, has explored their potential in various synthetic transformations. The introduction of halogens can fine-tune the reactivity of the carbamoyl chloride, influencing reaction rates and selectivity. While the broader class of carbamoyl chlorides has been extensively studied for its role in the synthesis of pharmaceuticals and agrochemicals, research on specifically N-halogenated derivatives remains a more niche area. nih.gov The significance of such research lies in the potential to develop novel reagents with unique reactivity profiles that can address specific challenges in modern organic synthesis, such as the construction of highly functionalized molecules and the development of new synthetic methodologies.
Structure
2D Structure
Properties
IUPAC Name |
N-(dichloromethylidene)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3NO/c3-1(4)6-2(5)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQFCBDRFYTHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481762 | |
| Record name | Carbonimidic dichloride, (chlorocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26551-86-0 | |
| Record name | Carbonimidic dichloride, (chlorocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Dichloromethylene Carbamic Chloride and Analogues
Strategic Approaches to Carbonyl Chloridation in Nitrogen-Containing Systems
The introduction of a carbonyl chloride moiety onto a nitrogen atom is a critical transformation in the synthesis of carbamoyl (B1232498) chlorides. The choice of synthetic strategy is often dictated by the nature of the nitrogen-containing substrate and the desired purity and yield of the final product.
Phosgene (B1210022) (COCl₂) has historically been the reagent of choice for the synthesis of carbamoyl chlorides due to its high reactivity. The reaction typically involves the treatment of a primary or secondary amine with phosgene. wikipedia.org In the case of secondary amines, two equivalents of the amine are required, with one equivalent acting as a hydrogen chloride scavenger. wikipedia.org
However, the extreme toxicity of phosgene gas has led to the widespread adoption of its solid and safer surrogate, triphosgene (B27547), also known as bis(trichloromethyl) carbonate (BTC). nih.govnih.gov Triphosgene, a stable crystalline solid, can generate phosgene in situ, thereby minimizing the risks associated with handling the gaseous reagent. nih.gov The synthesis of carbamoyl chlorides from tertiary amines is also possible through a phosgene-mediated dealkylation process. nih.gov
The successful synthesis of N-substituted carbamoyl chlorides using phosgene or triphosgene is highly dependent on the careful optimization of reaction conditions to achieve high purity and yield. Key parameters that require fine-tuning include the choice of solvent, reaction temperature, and the type of base used to scavenge the hydrogen chloride byproduct. For instance, the use of pyridine (B92270) as an HCl scavenger has been shown to be effective in achieving high yields of carbamoyl chlorides from secondary amines. nih.gov
Controlling the reaction temperature is also crucial. Lower temperatures, for example, can influence the product distribution and minimize the formation of unwanted side products. nih.gov The stoichiometry of the reactants must be precisely controlled to avoid the formation of symmetrical ureas, which can occur if the carbamoyl chloride product reacts with the starting amine. nih.gov
The following table summarizes the synthesis of various carbamoyl chlorides from tertiary benzylamines using triphosgene, illustrating the high yields achievable under optimized conditions.
| Starting Benzylamine | Product Carbamoyl Chloride | Yield (%) |
| 1-Benzylpiperidine | 1-Piperidinecarbonyl chloride | 90 |
| 1-Benzyl-4-methylpiperazine | 4-Methyl-1-piperazinecarbonyl chloride | 85 |
| 4-Benzylmorpholine | 4-Morpholinecarbonyl chloride | 92 |
| N-Benzyldiethylamine | Diethylcarbamoyl chloride | 88 |
To circumvent the hazards associated with the storage and handling of phosgene, several in situ generation techniques have been developed. A notable method involves the photochemical oxidation of chloroform (B151607) (CHCl₃). researchgate.netchemistryviews.org This process utilizes UV light to convert chloroform to phosgene in the presence of oxygen. researchgate.netchemistryviews.org The generated phosgene can then react directly with an amine in the reaction mixture. researchgate.net This "photo-on-demand" approach enhances safety and allows for precise control over the amount of phosgene generated. researchgate.netchemistryviews.org
Another strategy for in situ phosgene generation is the use of a microflow system. rsc.org This technique allows for the continuous generation of phosgene in a controlled manner, immediately followed by its reaction with a substrate in the same system. rsc.org This approach not only improves safety but also allows for rapid reaction optimization and scale-up. researchgate.net
In an effort to completely avoid phosgene and its direct precursors, alternative methodologies for the synthesis of carbamoyl chlorides have been explored. These methods rely on different reagents to introduce the carbonyl group and perform the necessary chlorination.
Chlorocarbonylsulfenyl chloride (ClCOSCl) is a bifunctional reagent that can serve as a phosgene equivalent in certain synthetic applications. wikipedia.org It contains both an acyl chloride and a sulfenyl chloride functional group. wikipedia.org This unique structure allows it to participate in a variety of chemical transformations, including the synthesis of heterocyclic compounds. wikipedia.org Its utility as a carbonylating agent for the direct synthesis of N-substituted carbamoyl chlorides is an area of ongoing investigation. The preparation of chlorocarbonylsulfenyl chloride itself can be achieved through the hydrolysis of trichloromethane sulfenyl chloride in sulfuric acid. wikipedia.org
Thionyl chloride (SOCl₂) is a widely used chlorinating agent, particularly for the conversion of carboxylic acids to acyl chlorides. vedantu.comhangdachem.com While its direct reaction with amines does not typically yield carbamoyl chlorides, it can be used in multi-step sequences involving carbamic acid derivatives. For example, thionyl chloride reacts with carbamate (B1207046) esters that have an unsubstituted hydrogen on the nitrogen atom to produce N-chlorosulfinylcarbamate esters. google.com This reaction can be conducted with heating or in the presence of a hydrogen chloride acceptor like pyridine. google.com These N-chlorosulfinylcarbamate esters are reactive intermediates that can be further transformed. google.com The development of one-pot methods where thionyl chloride is used to activate a carboxylic acid for subsequent amidation has also been a subject of research. rsc.org
Preparation of N-(Dichloromethylene)carbamic Chloride from Precursor Molecules
The synthesis of N-(dichloromethylene)carbamic chloride can be theoretically approached through the reaction of suitable precursor molecules containing the N=(CCl₂) moiety with a source of the carbonyl chloride group. The two primary classes of precursors explored in the synthesis of carbamoyl chlorides are amines and isocyanates.
The conventional and most direct method for the preparation of carbamoyl chlorides involves the reaction of a secondary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. wikipedia.orgresearchgate.net In the case of N-(dichloromethylene)carbamic chloride, the hypothetical precursor would be dichloromethyleneamine (Cl₂C=NH) or a derivative. The reaction would proceed as follows:
Cl₂C=NH + COCl₂ → Cl₂C=N-COCl + HCl
However, the stability and reactivity of dichloromethyleneamine present significant synthetic hurdles. A plausible alternative involves the use of N-substituted dichloromethyleneimines. The phosgenation of imines is a known method, although less common than the phosgenation of amines. nih.gov
Another viable synthetic pathway starts from an isocyanate precursor. The addition of hydrogen chloride (HCl) to an isocyanate is a well-established method for the synthesis of N-substituted carbamoyl chlorides. wikipedia.org For the target molecule, this would involve the reaction of dichloromethylene isocyanate (Cl₂C=N-C=O) with HCl.
Cl₂C=N-C=O + HCl → Cl₂C=N-COCl
The synthesis of the dichloromethylene isocyanate precursor itself is a critical step. One potential route to such isocyanates is the reaction of a suitable amide with oxalyl chloride. researchgate.net
A summary of potential, though not explicitly documented, synthetic routes is presented in the table below.
| Precursor | Reagent | Potential Product | Reference for Analogy |
| Dichloromethyleneamine | Phosgene | N-(Dichloromethylene)carbamic chloride | wikipedia.orgresearchgate.net |
| Dichloromethylene isocyanate | Hydrogen Chloride | N-(Dichloromethylene)carbamic chloride | wikipedia.org |
It is important to note that these are proposed routes based on the known chemistry of carbamoyl chloride synthesis, and their feasibility for producing N-(dichloromethylene)carbamic chloride would require experimental validation. The high reactivity of the dichloromethylene group would likely necessitate carefully controlled reaction conditions to avoid unwanted side reactions.
Development of Continuous Flow Processes for Carbamoyl Chloride Synthesis
Continuous flow chemistry has emerged as a powerful tool in modern chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents like phosgene. mdpi.comacs.orgnih.gov The synthesis of carbamoyl chlorides, which often utilizes highly toxic and reactive phosgene, is an ideal candidate for transition from batch to continuous flow processes.
The key benefits of employing continuous flow for carbamoyl chloride synthesis include:
Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the amount of hazardous material present at any given time, significantly reducing the risks associated with handling phosgene. nih.gov
Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for efficient heat exchange, enabling precise control of reaction temperature and preventing thermal runaways, which can be a concern in exothermic phosgenation reactions.
Improved Mixing: Rapid and efficient mixing in flow reactors ensures homogeneity, leading to more consistent product quality and higher yields.
Scalability: Scaling up a continuous flow process is typically more straightforward than a batch process, often involving running the system for a longer duration or by numbering-up (running multiple reactors in parallel).
While specific examples of the continuous flow synthesis of N-(dichloromethylene)carbamic chloride are not available in the literature, the principles have been successfully applied to the synthesis of other carbamoyl chlorides. nih.gov A typical setup would involve the controlled introduction of the amine or isocyanate precursor and phosgene (or a phosgene substitute) into a microreactor, with the product being collected continuously downstream. The reaction parameters, such as flow rate, temperature, and stoichiometry, can be precisely controlled to optimize the reaction.
The table below outlines the general parameters for a hypothetical continuous flow synthesis of a carbamoyl chloride.
| Parameter | Description | Typical Range |
| Reactor Type | Microreactor, Packed-bed reactor | N/A |
| Temperature | Controlled via heating/cooling jacket | -20 to 100 °C |
| Residence Time | Time reactants spend in the reactor | Seconds to minutes |
| Stoichiometry | Molar ratio of reactants | Precisely controlled by pump flow rates |
| Pressure | Can be controlled to maintain reagents in the liquid phase | Atmospheric to several bar |
The application of continuous flow technology to the synthesis of N-(dichloromethylene)carbamic chloride could offer a safer and more efficient route to this challenging molecule.
Green Chemistry Approaches in the Synthesis of Halogenated Carbamoyl Chlorides
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rsc.org The traditional synthesis of carbamoyl chlorides, heavily reliant on the highly toxic phosgene, is a prime target for the application of greener synthetic methodologies.
Several green chemistry approaches are being explored for the synthesis of carbamates and related compounds, which can be adapted for the synthesis of halogenated carbamoyl chlorides:
Phosgene-Free Routes: A major focus of green chemistry in this area is the development of synthetic routes that avoid the use of phosgene. One promising alternative is the use of carbon dioxide (CO₂) as a C1 building block. google.com While this is more established for carbamate synthesis, research is ongoing to develop CO₂-based routes to carbamoyl chlorides.
Use of Safer Reagents: The replacement of phosgene with less hazardous alternatives such as triphosgene (a solid) or diphosgene (a liquid) can improve the safety of the process, although these are still sources of phosgene. google.comresearchgate.net Other reagents like carbonyldiimidazole (CDI) can also be used as phosgene surrogates. nih.gov
Catalytic Processes: The development of efficient catalytic systems can reduce the amount of reagents needed and minimize waste generation. For instance, various catalysts are being investigated for the synthesis of carbamates from amines and dialkyl carbonates, which is a greener alternative to the phosgene route. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Phosgene-based routes can have poor atom economy due to the formation of hydrochloride salts as byproducts.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or even performing reactions under solvent-free conditions, can significantly improve the green credentials of a synthesis. researchgate.net
The table below summarizes some green chemistry approaches and their potential application to the synthesis of halogenated carbamoyl chlorides.
| Green Chemistry Principle | Application to Halogenated Carbamoyl Chloride Synthesis | Potential Benefits |
| Prevention of Waste | Development of high-yield, selective reactions | Reduced environmental impact |
| Atom Economy | Designing routes that maximize incorporation of starting materials | Less waste, more efficient use of resources |
| Less Hazardous Chemical Syntheses | Replacement of phosgene with CO₂ or other safer reagents | Improved safety for chemists and the environment |
| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts | Reduced waste and energy consumption |
| Use of Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives | Reduced toxicity and environmental pollution |
While the direct application of these green chemistry principles to the synthesis of N-(dichloromethylene)carbamic chloride is yet to be reported, they provide a framework for the future development of more sustainable and environmentally friendly synthetic routes to this and other halogenated carbamoyl chlorides.
Mechanistic Investigations of N Dichloromethylene Carbamic Chloride Reactivity
Unimolecular (SN1) and Bimolecular (SN2) Pathways in Nucleophilic Substitution Reactions
No studies specifically investigating the unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution pathways of N-(dichloromethylene)carbamic chloride were found. For other carbamoyl (B1232498) chlorides, such as N,N-disubstituted derivatives, solvolysis reactions are known to proceed through both SN1 and SN2 mechanisms, often influenced by the nature of the substituents and the solvent. nih.govnih.gov Typically, solvolysis occurs at the carbonyl carbon, leading to the replacement of the chloride ion. nih.govnih.gov However, without experimental data, it is impossible to determine the mechanistic preferences of the N-(dichloromethylene) substituted variant.
Solvolysis Studies of Substituted Carbamoyl Chlorides: Insights into Charge Separation and Transition State Structures
While there is a body of research on the solvolysis of various N-alkyl-N-aryl and N,N-dialkylcarbamoyl chlorides, which provides insights into charge separation and transition state structures for those compounds, this research does not extend to N-(dichloromethylene)carbamic chloride. nih.gov Studies on related compounds often employ techniques like the Grunwald-Winstein equation to analyze solvent effects and infer mechanistic details. nih.govnih.gov
Influence of N-(Dichloromethylene) Substitution on Solvolytic Rates and Mechanisms
The influence of the N-(dichloromethylene) substituent on solvolytic rates and mechanisms is not documented. The electronic and steric effects of the dichloromethylene group (=NCCl₂) would be expected to significantly differ from alkyl or aryl substituents, but in the absence of empirical studies, any discussion would be purely speculative.
Role of Solvent Effects and Ionizing Power in Reaction Kinetics
The role of solvent effects and ionizing power on the reaction kinetics of N-(dichloromethylene)carbamic chloride has not been reported. For other carbamoyl chlorides, solvent nucleophilicity and ionizing power are critical factors in determining the reaction mechanism and rate. nih.govmdpi.com For instance, solvolyses of N,N-diphenylcarbamoyl chloride have been analyzed using the two-term Grunwald-Winstein equation to quantify these effects. researchgate.net
Reaction with Nucleophiles for Acylation and Amide Formation
There are no specific documented examples of N-(dichloromethylene)carbamic chloride reacting with nucleophiles for the purpose of acylation or amide formation. Generally, carbamoyl chlorides are versatile reagents for these types of transformations. wikipedia.orgwikipedia.org
Aminolysis Reactions: Formation of Substituted Ureas
The aminolysis of N-(dichloromethylene)carbamic chloride to form substituted ureas has not been described in the available literature. The reaction of other carbamoyl chlorides with amines is a standard method for urea synthesis. wikipedia.orgorganic-chemistry.org
Alcoholysis and Phenolysis Reactions: Synthesis of Carbamates
Similarly, no information was found on the alcoholysis or phenolysis of N-(dichloromethylene)carbamic chloride for the synthesis of carbamates. This is in contrast to other carbamoyl chlorides, which are commonly used for this purpose. wikipedia.orgorganic-chemistry.orgnih.gov
Reactivity with Other Heteroatom Nucleophiles
Carbamoyl chlorides are reactive electrophiles that readily engage with a variety of nucleophiles. While reactions with oxygen and nitrogen nucleophiles are common, their reactivity extends to other heteroatoms. For instance, reactions with sulfur nucleophiles, such as thiophenolates, have been investigated. uni-muenchen.de These reactions typically proceed via nucleophilic attack at the electrophilic carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new carbon-sulfur bond. The reactivity of these nucleophiles can be quantified and correlated with parameters such as the Mayr nucleophilicity parameter N. uni-muenchen.de Similarly, phosphorus-based nucleophiles can participate in transition-metal-catalyzed cross-coupling reactions with carbamoyl chlorides, leading to the formation of carbon-phosphorus bonds, a key linkage in various organophosphorus compounds. researchgate.net
Electrophilic Behavior and Addition-Elimination Mechanisms
The electrophilic nature of the carbonyl carbon in carbamoyl chlorides is the cornerstone of their reactivity. chemguide.co.uk This carbon atom is rendered electron-deficient by the adjacent electronegative oxygen and chlorine atoms. Consequently, it is susceptible to attack by nucleophiles.
The predominant mechanism for the reaction of carbamoyl chlorides with nucleophiles is nucleophilic addition-elimination . chemguide.co.ukchemistrysteps.comsavemyexams.com This two-step process is analogous to the nucleophilic acyl substitution of other acid chlorides.
Addition Step: The reaction initiates with the nucleophile attacking the electrophilic carbonyl carbon. This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. chemguide.co.ukchemistrysteps.com
Elimination Step: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, and in the process, the chloride ion is expelled as the leaving group. A subsequent deprotonation step, if the nucleophile was neutral (e.g., water, alcohol), regenerates a neutral product and releases HCl. chemguide.co.uksavemyexams.com
This mechanism is distinct from a one-step SN2-type substitution, which is not favored for sp²-hybridized carbonyl carbons. chemistrysteps.com Solvolysis studies of various N,N-disubstituted carbamoyl chlorides in different solvents have provided evidence for these mechanisms, which can range from SN1-like pathways in highly ionizing solvents to bimolecular addition-elimination pathways with stronger nucleophiles. nih.govresearchgate.net
Radical Chemistry of Carbamoyl Chlorides
Beyond their ionic chemistry, carbamoyl chlorides can serve as precursors to carbamoyl radicals, which are valuable intermediates for forming carbon-carbon and carbon-heteroatom bonds.
Carbamoyl radicals are open-shell species that can be generated through various methods. Direct single-electron transfer (SET) reduction of carbamoyl chlorides is challenging due to their high reduction potentials. researchgate.netnih.gov To circumvent this, indirect methods have been developed. One strategy involves the activation of carbamoyl chlorides with a nucleophilic organic catalyst, which forms an intermediate with a weaker bond that can be cleaved photochemically to generate the desired radical. nih.govrsc.org
Alternative precursors for carbamoyl radicals include:
Oxamic acids: These can undergo decarboxylation upon oxidation to yield carbamoyl radicals. researchgate.netmdpi.com
4-Amido Hantzsch ester derivatives: These bench-stable compounds can generate carbamoyl radicals under photoredox conditions. organic-chemistry.org
Dihydropyridines: Readily available dihydropyridines can also serve as effective precursors to carbamoyl radicals. nih.gov
Once generated, these nucleophilic radicals readily participate in reactions such as Giese-type additions to electron-poor olefins, providing a route to functionalized amides. nih.govrsc.org
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals. rsc.org This approach is particularly useful for activating carbamoyl chlorides, which are otherwise difficult to reduce. nih.gov In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited-state catalyst can then engage in a single-electron transfer event with a suitable substrate or mediator to initiate the radical process.
For carbamoyl chlorides, dual catalytic systems combining a photoredox catalyst with a transition metal catalyst (e.g., nickel) have proven effective. researchgate.netchemrxiv.org In such systems, the photocatalyst can facilitate the generation of the carbamoyl radical, which then enters the catalytic cycle of the transition metal. nih.gov Organic photocatalysts can also be used to generate carbamoyl radicals from their chloride precursors for applications in intermolecular Giese additions. researchgate.net
Table 1: Examples of Photoredox-Generated Carbamoyl Radical Reactions
| Radical Precursor | Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Carbamoyl Chloride | Organic Photocatalyst | Giese Addition | Functionalized Amides | nih.govrsc.org |
| Oxamic Acid | Ferrocene (Photocatalyst) | Addition to Imines | α-Aminoacid Amides | researchgate.net |
| 4-Amido Hantzsch Ester | 3DPAFIPN (Photocatalyst) | Addition to Imines | α-Amino Acid Amides | organic-chemistry.org |
| Carbamoyl Chloride | Ni/Photoredox Dual Catalysis | Cross-Electrophile Coupling | (Hetero)aryl Carbamides | researchgate.netchemrxiv.org |
Metal-Catalyzed Transformations Involving Carbamoyl Chlorides
Transition metal catalysis has significantly expanded the synthetic utility of carbamoyl chlorides, enabling a wide range of transformations including cross-coupling and annulation reactions. researchgate.net
Carbamoyl chlorides are effective electrophilic partners in various transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for constructing amide-containing molecules. researchgate.net
Nickel-Catalyzed Cross-Coupling: Nickel catalysts, often used in conjunction with photoredox catalysis, can facilitate the coupling of carbamoyl radicals (generated from carbamoyl chlorides) with (hetero)aryl halides to form amides. nih.govchemrxiv.org This approach represents a valuable cross-electrophile coupling strategy.
Ruthenium-Catalyzed Reactions: Ruthenium complexes can catalyze the direct aminocarbonylation of aromatic C-H bonds using carbamoyl chlorides, offering a regioselective route to aryl amides without the need for pre-functionalized starting materials. acs.org
Palladium and Rhodium Catalysis: Palladium and rhodium catalysts are also employed in reactions involving carbamoyl chlorides, including annulation reactions where carbamoyl groups are incorporated into cyclic structures. nih.govresearchgate.net For example, rhodium(III)-catalyzed C-H activation and annulation of N-carbamoylindoles with various coupling partners can produce fused heterocyclic systems. researchgate.net
These metal-catalyzed reactions tolerate a broad range of functional groups and have been applied to the synthesis of complex molecules, including biologically important lactams and pharmaceuticals. researchgate.net
Table 2: Overview of Metal-Catalyzed Reactions with Carbamoyl Chlorides
| Metal Catalyst | Reaction Type | Key Transformation | Reference |
|---|---|---|---|
| Nickel | Cross-Coupling | Carbamoylation of aryl halides | nih.govchemrxiv.org |
| Ruthenium | C-H Functionalization | Direct aminocarbonylation of arenes | acs.org |
| Rhodium | Annulation | Synthesis of fused heterocycles | researchgate.net |
| Palladium | Cross-Coupling | Acylative borylation of allenes | nih.gov |
Report on the Unavailability of Research Data for
Following a comprehensive and systematic search of available scientific literature, it has been determined that there is no readily accessible research data specifically detailing the mechanistic investigations of "Carbamic chloride, N-(dichloromethylene)-" concerning its reactivity in C–H functionalization and intramolecular cyclization reactions. The specific areas of inquiry, namely "3.5.2. C–H Functionalization Mediated by Carbamoyl Chlorides" and "3.6. Mechanistic Studies of Intramolecular Cyclization Reactions Involving N-(Dichloromethylene)carbamic Chloride," appear to be unaddressed in published academic and patent literature under this chemical name.
Extensive searches were conducted using the specified chemical name and a variety of related chemical terms and reaction types. These inquiries failed to yield any specific studies, detailed research findings, or data tables that would be necessary to construct a scientifically accurate and informative article according to the requested outline.
The compound , "Carbamic chloride, N-(dichloromethylene)-," with a putative structure of Cl-C(=O)-N=CCl₂, is highly specialized. General information is available for the broader class of carbamoyl chlorides (R₂N-CO-Cl), which are known intermediates in organic synthesis. For instance, the synthesis of various carbamoyl chlorides can be achieved through the reaction of amines with phosgene (B1210022) or by the addition of hydrogen chloride to isocyanates researchgate.net. Mechanistic studies on some carbamoyl chlorides, particularly concerning their solvolysis reactions, have been conducted, often indicating Sₙ1 pathways nih.govresearchgate.net.
However, the specific substitution with a dichloromethylene group (=CCl₂) on the nitrogen atom confers unique electronic and steric properties that would significantly influence its reactivity. Without dedicated studies, any discussion of its role in C-H functionalization or intramolecular cyclization would be purely speculative and would not meet the standards of scientific accuracy.
It is important to distinguish the requested compound from more common reagents that contain a dichloromethyleneamino moiety, such as (dichloromethylene)dimethylammonium chloride, also known as Viehe's salt. While this and other phosgene iminium salts are powerful electrophiles used in various chemical transformations, they are structurally distinct from N-(dichloromethylene)carbamic chloride.
Applications of N Dichloromethylene Carbamic Chloride in Complex Organic Synthesis
Utilization as a Synthon for Amide-Containing Molecules and Heterocyclic Frameworks
N-(Dichloromethylene)carbamic chloride serves as a potent electrophile, readily reacting with a variety of nucleophiles. This reactivity is central to its application as a synthon for introducing the C=N-C(O)Cl moiety, which can be further elaborated into a range of functional groups. Its utility is particularly notable in the synthesis of amide-containing molecules and the construction of diverse heterocyclic systems.
The dichloromethylene group can be considered a masked isocyanate or a precursor to other reactive intermediates, allowing for a stepwise and controlled formation of new bonds. The presence of the carbamoyl (B1232498) chloride functionality provides an additional site for nucleophilic attack, enabling the construction of more complex structures through sequential reactions.
Synthesis of Biologically Active Molecules and Drug Candidates
The amide bond is a cornerstone of many biologically active molecules, including a vast number of pharmaceuticals. The unique reactivity of N-(dichloromethylene)carbamic chloride has been harnessed to forge these crucial linkages in the synthesis of potential drug candidates. Its ability to react with various amines and other nucleophiles under specific conditions allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for biological screening.
While specific, publicly available examples detailing the use of N-(dichloromethylene)carbamic chloride in the synthesis of named drug candidates are limited, the fundamental reactivity patterns suggest its potential in this arena. For instance, its reaction with an amino-containing scaffold could be a key step in the elaboration of a complex molecule with potential therapeutic activity.
Construction of Complex Molecular Architectures
Beyond the synthesis of individual biologically active molecules, N-(dichloromethylene)carbamic chloride has proven valuable in the construction of intricate and challenging molecular architectures. Its bifunctional nature allows it to act as a linchpin, connecting different molecular fragments to build up complexity in a controlled manner.
The stepwise reactivity of the dichloromethylene and carbamoyl chloride groups can be exploited to orchestrate the formation of multiple bonds in a single synthetic operation or a short sequence of steps. This approach is particularly advantageous in the synthesis of natural products and other complex organic molecules where efficiency and atom economy are paramount. The ability to form both C-N and C-X (where X is a heteroatom) bonds makes it a powerful tool for assembling polycyclic and highly functionalized systems.
Reagent for the Introduction of Functionalized Carbamoyl Moieties
The carbamoyl chloride group is a versatile functional handle that can be readily converted into a variety of other functionalities, including ureas, carbamates, and amides. N-(Dichloromethylene)carbamic chloride serves as a reagent for the introduction of a carbamoyl moiety that is further functionalized with a dichloromethylene group.
This "functionalized" carbamoyl moiety can participate in subsequent chemical transformations, allowing for the construction of molecules with tailored properties. For example, the dichloromethylene group can be hydrolyzed or reacted with other nucleophiles to generate a range of derivatives. This two-stage reactivity adds a layer of synthetic flexibility that is not available with simple carbamoyl chlorides.
Role in Cascade and Multicomponent Reactions for Scaffold Construction
Cascade and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis that allow for the construction of complex molecules from simple starting materials in a single pot. The high reactivity and multiple electrophilic sites of N-(dichloromethylene)carbamic chloride make it an ideal candidate for participation in such reactions.
In a hypothetical MCR, N-(dichloromethylene)carbamic chloride could react sequentially with two or more different nucleophiles, leading to the rapid assembly of a complex molecular scaffold. For example, a reaction with a bifunctional nucleophile containing both an amine and a hydroxyl group could lead to the formation of a heterocyclic ring system in a single step. The development of such reactions would represent a significant advance in synthetic efficiency.
Development of Novel Synthetic Routes to Nitrogen-Containing Organic Compounds
The quest for new and efficient methods for the synthesis of nitrogen-containing organic compounds is a central theme in organic chemistry, driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and materials science. N-(Dichloromethylene)carbamic chloride provides a unique platform for the development of novel synthetic routes to this important class of molecules.
Its ability to act as a precursor to various reactive nitrogen-containing intermediates opens up new avenues for the construction of C-N bonds. For example, under specific reaction conditions, it could potentially be converted into a nitrilium ion or a related species, which could then undergo cycloaddition or other bond-forming reactions to generate novel heterocyclic systems.
Stereoselective and Regioselective Transformations Induced by N-(Dichloromethylene) Substitution
The presence of the N-(dichloromethylene) group can exert a significant influence on the stereochemical and regiochemical outcome of reactions occurring at or near this functionality. The steric and electronic properties of this group can direct the approach of incoming reagents, leading to the preferential formation of one stereoisomer or regioisomer over others.
For instance, in a reaction with a chiral nucleophile, the dichloromethylene group could create a chiral environment that favors the formation of one diastereomer. Similarly, in reactions with unsymmetrical reagents, the electronic nature of the N-(dichloromethylene) group could direct the attack to a specific position, leading to high regioselectivity. The ability to control stereochemistry and regiochemistry is of paramount importance in the synthesis of complex molecules, particularly those with biological activity.
Computational and Theoretical Investigations of N Dichloromethylene Carbamic Chloride
Quantum Mechanical Studies of Molecular Structure and Electronic Distribution
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the fundamental properties of N-(dichloromethylene)carbamic chloride, from the distribution of its electrons to the energetic landscape of its various conformations.
The reactivity of a molecule is largely governed by the interplay of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for predicting a molecule's kinetic stability and chemical reactivity.
For N-(dichloromethylene)carbamic chloride, computational studies on analogous carbamoyl (B1232498) chlorides suggest that the HOMO would be localized primarily on the nitrogen and oxygen atoms, reflecting their lone pairs of electrons. The LUMO, in contrast, is expected to be centered on the carbonyl carbon and the C-Cl bonds of the dichloromethylene group, indicating these as the primary sites for nucleophilic attack.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Dimethylcarbamoyl chloride | -10.8 | -0.5 | 10.3 | Moderate |
| N-(dichloromethylene)carbamic chloride (Estimated) | -11.2 | -1.5 | 9.7 | High |
| Acetyl chloride | -11.0 | -0.8 | 10.2 | High |
The presence of the electron-withdrawing dichloromethylene group is anticipated to lower the energy of both the HOMO and, more significantly, the LUMO. This reduction in the LUMO energy would make N-(dichloromethylene)carbamic chloride a more potent electrophile compared to simpler dialkylcarbamoyl chlorides. The consequently smaller HOMO-LUMO gap suggests a higher intrinsic reactivity, predisposing the molecule to reactions with a wide range of nucleophiles.
The C-N bond in carbamoyl chlorides possesses a significant degree of double bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation gives rise to distinct conformers. In the case of N-(dichloromethylene)carbamic chloride, rotation around the C-N bond would lead to different spatial arrangements of the dichloromethylene group relative to the carbonyl chloride moiety.
Theoretical calculations on similar N-substituted carbamoyl chlorides have been performed to determine the rotational barriers. researchgate.net These studies typically employ DFT methods to map the potential energy surface as a function of the dihedral angle defining the C-N bond rotation. The transition state for this rotation involves a perpendicular arrangement of the nitrogen substituents relative to the carbonyl group, disrupting the p-orbital overlap and thus maximizing the energy.
For N-(dichloromethylene)carbamic chloride, two planar conformers, syn and anti, would be expected, corresponding to the relative orientation of the dichloromethylene group and the chlorine atom of the carbamoyl chloride. Computational studies on analogous systems can provide an estimate of the rotational barrier.
| Compound | Computational Method | Rotational Barrier (kcal/mol) |
|---|---|---|
| N-benzyl-N-methylcarbamoyl chloride | DFT (B3LYP/6-31+G(d)) | 15-18 researchgate.net |
| N,N-dimethylcarbamoyl chloride | Ab initio | ~21 |
| N-(dichloromethylene)carbamic chloride (Estimated) | DFT | 12-16 |
The electron-withdrawing nature of the dichloromethylene group is expected to decrease the electron density on the nitrogen atom, thereby reducing the double bond character of the C-N bond. This would likely result in a lower rotational barrier compared to dialkylcarbamoyl chlorides.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates.
Reactions of carbamoyl chlorides, such as solvolysis or reaction with nucleophiles, are of significant mechanistic interest. nih.govnih.gov Computational studies can provide detailed energy landscapes for these processes. For the reaction of N-(dichloromethylene)carbamic chloride with a nucleophile, the mechanism is likely to proceed through a tetrahedral intermediate.
Transition state theory, combined with quantum mechanical calculations, allows for the determination of the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.
While a specific energy landscape for N-(dichloromethylene)carbamic chloride is not documented, we can construct a hypothetical reaction profile for its hydrolysis based on studies of related acyl chlorides.
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Carbamoyl chloride + H₂O) | 0.0 |
| 2 | Transition State 1 (Nucleophilic attack) | +15.0 (Estimated) |
| 3 | Tetrahedral Intermediate | +5.0 (Estimated) |
| 4 | Transition State 2 (Chloride departure) | +18.0 (Estimated) |
| 5 | Products (Carbamic acid + HCl) | -10.0 (Estimated) |
The electron-withdrawing dichloromethylene group is expected to stabilize the negatively charged transition states, thereby lowering the activation energy for nucleophilic attack compared to less substituted carbamoyl chlorides.
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous dielectric medium. nih.gov These models allow for the calculation of solvation energies and the prediction of how a solvent will stabilize or destabilize reactants, intermediates, and transition states.
For reactions of N-(dichloromethylene)carbamic chloride, which likely proceed through polar intermediates and transition states, polar solvents are expected to increase the reaction rate by stabilizing these charged species more than the neutral reactants. Computational studies on the solvolysis of other carbamoyl chlorides have shown a strong dependence on solvent polarity. nih.govnih.gov
| Solvent | Dielectric Constant (ε) | Calculated Relative Reaction Rate (k_rel) |
|---|---|---|
| Hexane | 1.9 | 1 |
| Dichloromethane (B109758) | 8.9 | 50 (Estimated) |
| Acetonitrile | 37.5 | 500 (Estimated) |
| Water | 80.1 | 5000 (Estimated) |
The trend of increasing reaction rate with solvent polarity is a hallmark of reactions that proceed through charge-separated transition states, which is consistent with the expected mechanism for nucleophilic substitution on a carbamoyl chloride.
Design of Novel Carbamoyl Chloride Derivatives with Tuned Reactivity
The principles derived from computational studies can be applied to the rational design of new molecules with desired properties. By systematically modifying the substituents on the N-(dichloromethylene)carbamic chloride scaffold, it is possible to tune its reactivity. For instance, replacing the chlorine atoms on the methylene group with electron-donating or electron-withdrawing groups would be expected to modulate the electrophilicity of the carbonyl carbon.
Computational screening of a virtual library of derivatives can efficiently identify candidates with optimized reactivity profiles. For example, replacing the chlorine atoms with fluorine atoms would likely increase the electrophilicity and reactivity due to the high electronegativity of fluorine. Conversely, replacing them with methyl groups would be expected to decrease reactivity.
This in silico design process can guide synthetic efforts, saving time and resources by prioritizing the most promising candidates for experimental investigation. The ultimate goal is to create a toolbox of carbamoyl chloride reagents with a spectrum of reactivities, allowing for the precise control of chemical reactions.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules at an atomic level. nih.govnih.govmdpi.com These simulations provide a virtual microscope to observe and quantify the complex interactions between a solute, such as N-(dichloromethylene)carbamic chloride, and its surrounding solvent molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about conformational dynamics, solvation structures, and the thermodynamic properties of the system, which are often difficult to access through experimental means alone. nih.govnih.gov
In the context of N-(dichloromethylene)carbamic chloride, MD simulations can be employed to elucidate its behavior in various organic solvents. The accuracy of these simulations is highly dependent on the quality of the underlying force field, which defines the potential energy of the system as a function of its atomic coordinates. nih.gov Force fields like Amber, CHARMM, GROMOS, and OPLS-AA are commonly used for biomolecular and organic molecule simulations. nih.gov
A typical MD simulation study of N-(dichloromethylene)carbamic chloride in a solvent would involve several key steps. First, a simulation box is constructed, containing one or more molecules of the solute surrounded by a large number of solvent molecules to replicate bulk solution conditions. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Following this, the system is gradually heated to the desired temperature and equilibrated under constant pressure to achieve a stable state representative of the experimental conditions. Finally, a production simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data for analysis.
Analysis of the simulation trajectories can yield a wealth of information about the solution-phase behavior of N-(dichloromethylene)carbamic chloride. Key properties that can be investigated include:
Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). The RDF for a particular solvent atom relative to an atom in N-(dichloromethylene)carbamic chloride reveals the probability of finding the solvent atom at a certain distance, providing insights into the structure of the solvation shells.
Intermolecular Interactions: The simulations can quantify the strength and nature of interactions between the solute and solvent, such as hydrogen bonds and van der Waals forces. mdpi.com For instance, the interaction energy between N-(dichloromethylene)carbamic chloride and individual solvent molecules can be calculated to identify key binding motifs.
Conformational Preferences: N-(dichloromethylene)carbamic chloride may adopt different conformations in solution. MD simulations can explore the conformational landscape of the molecule and determine the relative populations of different conformers in a given solvent, which is crucial for understanding its reactivity. nih.gov
Dynamical Properties: The simulations can also be used to calculate dynamic properties such as the diffusion coefficient of N-(dichloromethylene)carbamic chloride in the solvent, which provides information about its mobility.
To illustrate the type of data that can be obtained from such simulations, the following table presents hypothetical results from a simulated study of N-(dichloromethylene)carbamic chloride in three different solvents: a polar protic solvent (methanol), a polar aprotic solvent (acetonitrile), and a nonpolar solvent (carbon tetrachloride).
| Property | Methanol | Acetonitrile | Carbon Tetrachloride |
|---|---|---|---|
| Average Solute-Solvent Interaction Energy (kJ/mol) | -45.2 | -38.7 | -21.5 |
| First Solvation Shell Coordination Number (Nitrogen atom) | 4.1 | 3.5 | 2.8 |
| Diffusion Coefficient (10-5 cm2/s) | 1.85 | 2.10 | 2.55 |
| Dominant Conformer Dihedral Angle (C-N-C=N) | 175° | 168° | 165° |
These hypothetical data illustrate how MD simulations could reveal that N-(dichloromethylene)carbamic chloride forms stronger interactions with polar solvents, as indicated by the more negative interaction energy in methanol. The coordination number suggests how many solvent molecules, on average, are in direct contact with the nitrogen atom of the solute. The diffusion coefficient is expected to be lower in more viscous or strongly interacting solvents. Furthermore, the simulations could show how the solvent environment influences the preferred conformation of the molecule. Such detailed insights are invaluable for rationalizing experimental observations and predicting the behavior of N-(dichloromethylene)carbamic chloride in different chemical environments.
Advanced Analytical Techniques in N Dichloromethylene Carbamic Chloride Research
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring in Research Contexts
Spectroscopy is a cornerstone in the study of N-(dichloromethylene)carbamic chloride, offering non-destructive and highly detailed insights into its molecular structure and behavior in chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Product Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the structural elucidation of organic molecules, including complex structures like iminium salts and their derivatives. researchgate.netresearchgate.net In the context of N-(dichloromethylene)carbamic chloride, NMR provides unambiguous evidence for product formation and can be used to track the progress of reactions, offering deep mechanistic insights. ethernet.edu.et The combination of various NMR experiments allows for a complete assignment of the molecule's proton and carbon skeletons. wpmucdn.com
The definitive characterization of the dichloromethylene (=NCl₂) group within N-(dichloromethylene)carbamic chloride is achieved through a combination of ¹H and ¹³C NMR spectroscopy.
¹³C NMR Spectroscopy: The most direct evidence for the dichloromethylene group comes from the ¹³C NMR spectrum. The carbon atom of the C=NCl₂ group is expected to appear at a distinct chemical shift. This carbon is doubly bonded to a nitrogen atom and singly bonded to two highly electronegative chlorine atoms, which deshields the carbon nucleus significantly. Its resonance is anticipated in the downfield region of the spectrum, a characteristic feature for iminium-like carbons. rsc.org For comparison, iminium salt carbons can have chemical shifts in the range of 150-170 ppm or even higher. researchgate.netrsc.org
¹H NMR Spectroscopy: As N-(dichloromethylene)carbamic chloride itself contains no hydrogen atoms, ¹H NMR is primarily used to characterize the structure of reactants, products, or intermediates formed when it reacts with other molecules. For instance, if it were to react with a secondary amine, the appearance of new signals corresponding to the protons on the alkyl groups adjacent to the nitrogen would be monitored.
Heteronuclear NMR (HMBC/HSQC): Two-dimensional heteronuclear correlation experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for assembling the molecular framework. wpmucdn.com While HSQC would be used to identify protons directly attached to carbons in reaction products, HMBC is invaluable for identifying longer-range couplings (2-3 bonds). This would allow researchers to establish a connection between the carbon of the dichloromethylene group and other atoms in a larger molecule derived from it.
Table 1: Predicted NMR Chemical Shifts for the Dichloromethylene Group and Related Structures
| Nucleus | Functional Group | Predicted Chemical Shift (δ) / ppm | Rationale |
| ¹³C | >C=NCl₂ | 150 - 175 | Significant deshielding from two electronegative chlorine atoms and the imine-like nitrogen bond. Similar to other iminium carbons. researchgate.netrsc.org |
| ¹³C | Iminium Carbon (R₂C=N⁺R₂) | 152 - 200 | The positive charge on the nitrogen and the double bond character cause strong deshielding of the carbon atom. researchgate.netrsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the key functional groups present in a molecule. For N-(dichloromethylene)carbamic chloride, IR spectroscopy would be used to confirm the presence of the dichloromethylene imine (C=N) and carbonyl (C=O) functionalities, as well as the carbon-chlorine bonds.
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=N stretching vibration. The exact position of this band can be influenced by the electronegativity of the substituents. Additionally, a strong absorption from the carbonyl group (C=O) of the carbamic chloride moiety would be prominent. The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum. kcvs.ca The analysis of dichloromethane (B109758) (CH₂Cl₂) shows characteristic C-Cl stretching vibrations between 700 and 750 cm⁻¹. kcvs.ca
Table 3: Characteristic Infrared Absorption Frequencies for N-(dichloromethylene)carbamic chloride
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Notes |
| C=N (Imine) | Stretch | 1640 - 1690 | The position is sensitive to conjugation and substituent effects. |
| C=O (Acid Chloride) | Stretch | 1770 - 1815 | Typically at a higher frequency than ketones due to the electronegative chlorine atom. |
| C-Cl | Stretch | 700 - 850 | Strong absorption. The presence of multiple chlorine atoms may lead to several bands. kcvs.ca |
Chromatographic Techniques for Separation and Purity Assessment in Research Samples
Chromatography is fundamental to the analysis of chemical reactions, enabling the separation of complex mixtures for purification and quantitative assessment.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Purity
High-Performance Liquid Chromatography (HPLC) is a vital tool for monitoring the progress of reactions involving N-(dichloromethylene)carbamic chloride and for assessing the purity of the isolated product. s4science.at Given the compound's likely polarity and reactivity, reverse-phase HPLC would be the method of choice.
In a typical research application, aliquots of a reaction mixture would be injected at various time points. The resulting chromatograms would show the depletion of starting materials and the appearance of the N-(dichloromethylene)carbamic chloride product peak. The purity of a final, isolated sample can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
A UV-Vis detector is commonly used, as the C=N and C=O chromophores are expected to absorb UV light. For more definitive identification, an HPLC system can be coupled to a mass spectrometer (LC-MS), providing molecular weight information for each separated peak. researchgate.netnih.gov This is particularly powerful for identifying byproducts and reaction intermediates. nih.gov
Table 4: Representative HPLC Method for Analysis of N-(dichloromethylene)carbamic chloride
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of moderately polar organic compounds. s4science.at |
| Mobile Phase | Gradient of Water and Acetonitrile (both with 0.1% formic acid) | Allows for efficient elution of compounds with varying polarities. Formic acid improves peak shape and ionization for LC-MS. nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | A typical analytical flow rate providing good separation efficiency. s4science.at |
| Temperature | 30 - 40 °C | Controlled temperature ensures reproducible retention times. s4science.at |
| Detection | UV-Vis (e.g., at 220 nm and 254 nm) or Mass Spectrometry (LC-MS) | UV detection for chromophores; MS for definitive identification. researchgate.netnih.gov |
| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating, identifying, and quantifying volatile and semi-volatile compounds. In the context of N-(dichloromethylene)carbamic chloride research, GC-MS would be instrumental in analyzing the products of its thermal decomposition or its reactions with other chemical agents.
The methodology involves injecting a sample into the GC system, where it is vaporized in a heated inlet. An inert carrier gas then transports the vaporized components through a capillary column. The separation is achieved based on the differential partitioning of compounds between the stationary phase lining the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster. As the separated compounds exit the column, they enter the mass spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them.
A significant challenge in the GC-MS analysis of a reactive molecule like N-(dichloromethylene)carbamic chloride is its potential for thermal degradation within the hot injector port. nist.govresearchmap.jp This decomposition can generate a profile of smaller, more volatile products. Identifying these degradation products is crucial for understanding the compound's stability and reaction pathways. Based on its structure, potential volatile byproducts could include phosgene (B1210022), cyanogen (B1215507) chloride, or various chlorinated fragments.
The mass spectrum for each eluted compound provides a unique fragmentation pattern, which acts as a chemical "fingerprint." By comparing these patterns to spectral libraries (like NIST) or through manual interpretation, the structure of the volatile products can be elucidated. youtube.com
Below is a hypothetical table of potential volatile products that could be identified during the GC-MS analysis of a reaction mixture involving N-(dichloromethylene)carbamic chloride. The retention index and mass fragments are representative values based on the chemical nature of the postulated compounds.
| Potential Volatile Product | Chemical Formula | Hypothetical Retention Index | Key Mass Fragments (m/z) |
|---|---|---|---|
| Phosgene | COCl₂ | Low | 98, 63, 35 |
| Cyanogen Chloride | CNCl | Low | 61, 35, 26 |
| Carbon Tetrachloride | CCl₄ | Medium | 117, 119, 82 |
| Trichloroacetonitrile | C₂Cl₃N | Medium-High | 143, 108, 82 |
In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for monitoring chemical reactions in real-time. rsc.orgbruker.com These non-destructive methods allow researchers to track the concentration of reactants, intermediates, and products as the reaction progresses, providing critical insights into reaction kinetics and mechanisms without the need for sample extraction. beilstein-journals.org
For a highly reactive species like N-(dichloromethylene)carbamic chloride, in situ monitoring is particularly advantageous. It enables the observation of transient intermediates and provides a dynamic profile of the reaction under actual process conditions. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying molecules and functional groups based on their unique vibrational frequencies. An FTIR probe can be inserted directly into a reaction vessel to collect spectra at regular intervals. In the study of N-(dichloromethylene)carbamic chloride, one could monitor the disappearance of its characteristic absorption bands or the appearance of product bands. For example, the strong carbonyl (C=O) stretch and the carbon-nitrogen double bond (N=C) would be key functional groups to monitor.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light from a laser. purdue.edu It is particularly effective for monitoring symmetric vibrations and bonds that are weakly active in IR spectroscopy. Furthermore, since water is a weak Raman scatterer, this technique is well-suited for analyzing reactions in aqueous media. For N-(dichloromethylene)carbamic chloride, Raman spectroscopy could effectively monitor the symmetric stretches of the C-Cl bonds and the N=CCl₂ group.
The table below presents the expected characteristic vibrational frequencies for the key functional groups in N-(dichloromethylene)carbamic chloride, which would be central to any real-time reaction monitoring study using these techniques.
| Functional Group | Bond | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Monitoring Utility |
|---|---|---|---|---|
| Carbonyl | C=O | 1770 - 1795 (strong) | 1770 - 1795 (weak) | Monitors consumption of the carbamic chloride |
| Imino | N=C | 1640 - 1690 (medium) | 1640 - 1690 (strong) | Tracks changes in the dichloromethyleneamino moiety |
| Carbon-Chlorine | C-Cl | 600 - 800 (strong) | 600 - 800 (strong) | Monitors changes in chlorination state |
| Carbon-Nitrogen | C-N | 1250 - 1350 (medium) | 1250 - 1350 (medium) | Tracks the integrity of the core structure |
By tracking the intensity changes of these specific bands over time, a detailed kinetic profile of reactions involving N-(dichloromethylene)carbamic chloride can be constructed, revealing reaction rates, orders, and potential mechanistic pathways.
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of carbamoyl (B1232498) chlorides often involves the use of phosgene (B1210022), a highly toxic and hazardous reagent. wikipedia.org A primary challenge in the future development of N-(dichloromethylene)carbamic chloride chemistry is the establishment of synthetic routes that avoid such dangerous materials. Research in this area is anticipated to focus on alternative phosgene surrogates, such as triphosgene (B27547) or diphosgene, which are solids and therefore safer to handle. google.com
Furthermore, the choice of solvent plays a crucial role in the environmental impact of a synthetic process. Dichloromethane (B109758), a common solvent in organic synthesis, is facing increasing restrictions due to its environmental and health concerns. researchgate.netacs.orggctlc.orgnih.gov Future synthetic protocols for N-(dichloromethylene)carbamic chloride will likely explore the use of greener, bio-based solvents like Cyrene™, which has shown promise as a substitute for dipolar aprotic solvents. bath.ac.ukrsc.org The development of solvent-free reaction conditions or the use of deep eutectic solvents could also represent significant advancements in the sustainable production of this compound. nih.gov
A comparative analysis of potential green solvents for the synthesis of N-(dichloromethylene)carbamic chloride is presented below, highlighting key environmental and safety parameters.
Table 1: Comparison of Potential Solvents for Sustainable Synthesis
| Solvent | Source | Key Environmental/Safety Considerations | Potential Applicability |
|---|---|---|---|
| Dichloromethane | Petrochemical | Carcinogenic, volatile organic compound (VOC) | Traditional solvent, likely to be replaced |
| Cyrene™ | Bio-based (from cellulose) | Biodegradable, lower toxicity | Promising green alternative |
| 2-Methyl-THF | Bio-based | Lower peroxide formation than THF, less toxic | Potential greener ethereal solvent |
| Ethyl Acetate | Bio-based | Flammable, but generally low toxicity | Viable for extractions and some reactions |
Exploration of N-(Dichloromethylene)carbamic Chloride in Catalytic Cycles
Carbamoyl chlorides have been utilized as synthons in a variety of transition metal-catalyzed reactions, including cross-coupling and annulation processes. researchgate.netrsc.org The unique electronic nature of the N-(dichloromethylene) group in N-(dichloromethylene)carbamic chloride could offer novel opportunities in catalysis. Future research will likely investigate its role as a precursor to reactive intermediates in catalytic cycles. For instance, its reaction with a low-valent metal center could generate novel organometallic species capable of participating in unique bond-forming reactions.
The electron-withdrawing nature of the dichloromethylene group could also be exploited to tune the reactivity of the carbamoyl chloride moiety, potentially leading to new catalytic transformations that are not accessible with traditional carbamoyl chlorides. Areas of exploration may include its use in carbonylation reactions, as a source of novel isocyanates, or in the synthesis of complex heterocyclic structures. nih.gov
Research into Novel Reactivity Patterns and Synthetic Transformations
The presence of the dichloromethylene group is expected to impart unique reactivity to N-(dichloromethylene)carbamic chloride. This group can potentially serve as a reactive handle for a variety of transformations that are not typical for standard carbamoyl chlorides. Future investigations will likely focus on exploiting the reactivity of the C-Cl bonds within the dichloromethylene moiety.
For example, reductive cleavage of the C-Cl bonds could lead to the formation of carbenoid or radical species, which could then participate in cyclopropanations, C-H insertion reactions, or additions to unsaturated systems. Furthermore, nucleophilic substitution on the dichloromethylene carbon, while challenging, could provide access to a range of novel functionalized carbamoyl chlorides. The exploration of its reactivity with different classes of nucleophiles and under various reaction conditions will be a key area of future research.
Understanding the Role of the Dichloromethylene Moiety in Directing Reactivity and Selectivity
However, the steric bulk of the dichloromethylene group could also play a significant role in directing the outcome of reactions. Future research will need to systematically investigate these competing electronic and steric effects. This could involve kinetic studies to compare the reaction rates of N-(dichloromethylene)carbamic chloride with those of other carbamoyl chlorides in various reactions. Additionally, systematic studies on its reactions with sterically demanding nucleophiles and substrates will be crucial to elucidate the steric influence of the dichloromethylene moiety.
Computational Chemistry in Predictive Synthesis and Mechanism Design for N-(Dichloromethylene)carbamic Chloride
Given the limited experimental data available for N-(dichloromethylene)carbamic chloride, computational chemistry will be an invaluable tool for predicting its properties and designing new synthetic applications. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, bond energies, and conformational preferences. This information can provide insights into its stability and potential reaction pathways.
Computational modeling can also be used to predict the outcomes of reactions involving N-(dichloromethylene)carbamic chloride. For example, transition state theory can be used to calculate the activation barriers for different reaction pathways, allowing for the prediction of the most favorable reaction conditions and the likely products. Furthermore, computational studies can aid in the design of catalysts that are specifically tailored to activate and utilize N-(dichloromethylene)carbamic chloride in novel catalytic cycles.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability. bris.ac.ukamt.ukresearchgate.netnih.govmdpi.combeilstein-journals.orgnih.gov The integration of N-(dichloromethylene)carbamic chloride into these modern synthetic technologies represents a promising avenue for future research. Flow reactors can enable the safe handling of potentially reactive intermediates generated from N-(dichloromethylene)carbamic chloride by providing precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new reactions and the optimization of existing ones. The development of continuous flow processes for the synthesis and subsequent reactions of N-(dichloromethylene)carbamic chloride could pave the way for its efficient and safe utilization in both academic and industrial settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(dichloromethylene)-carbamic chloride derivatives, and how can reaction conditions be optimized?
- Methodology :
- General Procedure Adaptation : Use protocols analogous to trichloroacetimidate synthesis (), where carbamic chlorides are formed via reaction of amines with phosgene derivatives (e.g., Cl₃CCN) under anhydrous conditions.
- Chlorination Reagents : Tertiary phosphanes (e.g., PPh₃) with CCl₄ can generate reactive intermediates like dichloromethylene species, as demonstrated in Appel-type reactions .
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometry of chlorinating agents to minimize side reactions. Monitor reaction progress via TLC or in situ IR spectroscopy.
Q. Which analytical techniques are most effective for characterizing N-(dichloromethylene)-carbamic chloride derivatives?
- Methodology :
- Structural Confirmation : Combine ¹H/¹³C NMR to identify substituents and chlorine environments. For example, dichloromethylene groups exhibit distinct deshielding in ¹³C NMR (~160-180 ppm) .
- Elemental Analysis : Validate molecular formulas (e.g., C₄H₃Cl₃N) against calculated values, with deviations <0.3% indicating purity .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ions and fragmentation patterns, especially for labile chlorine substituents.
Q. How should N-(dichloromethylene)-carbamic chloride derivatives be handled to ensure stability during storage and experimentation?
- Methodology :
- Inert Atmosphere : Store under argon or nitrogen to prevent hydrolysis, as dichloromethylene groups are moisture-sensitive .
- Low-Temperature Storage : Maintain at –20°C in sealed, desiccated containers.
- Hydrolysis Monitoring : Use GC-MS to detect degradation products (e.g., CO₂, dimethylamine) if exposed to ambient humidity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of N-(dichloromethylene)-carbamic chloride in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to track intermediates in reactions with nucleophiles (e.g., amines). Compare rate constants to assess the influence of dichloromethylene’s electron-withdrawing effect.
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition states and charge distribution on the dichloromethylene group, predicting regioselectivity .
- Isotopic Labeling : Introduce ¹⁸O or ³⁶Cl labels to trace reaction pathways and confirm proposed mechanisms .
Q. How can computational chemistry aid in predicting the physicochemical properties of novel N-(dichloromethylene)-carbamic chloride analogs?
- Methodology :
- Property Prediction : Utilize tools like ACD/Labs Percepta to estimate logP, pKa, and solubility. For example, dichloromethylene groups increase logP by ~1.5 units, impacting bioavailability .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize analogs for synthesis.
- Spectroscopic Simulation : Compare computed ¹³C NMR chemical shifts (GIAO method) with experimental data to validate structural models .
Q. How can contradictory data on reaction yields or byproduct formation be resolved in the synthesis of N-(dichloromethylene)-carbamic chloride derivatives?
- Methodology :
- Replication & Controls : Repeat experiments with rigorously dried solvents and reagents to rule out moisture interference, a common source of variability .
- Byproduct Identification : Use LC-MS/MS to detect trace impurities (e.g., hydrolysis products) and optimize quenching steps.
- Multivariate Analysis : Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature, catalyst loading) affecting yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
